molecular formula C23H21N7O3S B10902209 N-benzyl-2-{[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide

N-benzyl-2-{[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide

Cat. No.: B10902209
M. Wt: 475.5 g/mol
InChI Key: MZLDVEVSKDIPOM-UHFFFAOYSA-N
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Description

N~1~-BENZYL-2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with benzyl hydrazinecarbothioamide under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would likely include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl or aryl halides, nucleophiles.

    Cyclization: Acid or base catalysts, heat.

Major Products

The major products formed from these reactions include various substituted derivatives and cyclized compounds, which can be further utilized in different applications.

Scientific Research Applications

N~1~-BENZYL-2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-BENZYL-2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • Benzyl hydrazinecarbothioamide
  • Other pyrazolo[3,4-b]pyridine derivatives

Uniqueness

N~1~-BENZYL-2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazolo[3,4-b]pyridine core with a benzyl hydrazinecarbothioamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H21N7O3S

Molecular Weight

475.5 g/mol

IUPAC Name

1-benzyl-3-[[1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carbonyl]amino]thiourea

InChI

InChI=1S/C23H21N7O3S/c1-14-20-18(22(31)26-27-23(34)24-13-15-7-4-3-5-8-15)12-19(25-21(20)29(2)28-14)16-9-6-10-17(11-16)30(32)33/h3-12H,13H2,1-2H3,(H,26,31)(H2,24,27,34)

InChI Key

MZLDVEVSKDIPOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NNC(=S)NCC4=CC=CC=C4)C

Origin of Product

United States

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